
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenylbutanamide, commonly known as THPVP, is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. THPVP belongs to the class of substituted cathinones, which are derivatives of the natural stimulant cathinone found in the khat plant. The purpose of
Aplicaciones Científicas De Investigación
Antidepressant Activity
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenylbutanamide has shown potential in antidepressant activity. A study synthesized a series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, which reduced immobility time significantly in force swimming and tail suspension tests, indicating potential antidepressant effects. This suggests that compounds with a thiophene base and a carbothioamide tail unit might be useful as antidepressants (Mathew, Suresh, & Anbazhagan, 2014).
Antimicrobial Activity
Research involving the synthesis of pyrazole and imidazole derivatives, including compounds with structural similarities to N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenylbutanamide, has demonstrated promising antimicrobial activities. These compounds were evaluated and confirmed for their antimicrobial properties (Idhayadhulla, Kumar, & Abdul, 2012).
Anti-Tuberculosis Potential
Compounds containing the thiophene nucleus, similar to N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenylbutanamide, have been evaluated against Mycobacterium tuberculosis. A study found that certain N-acylhydrazonyl-thienyl derivatives displayed moderate activity against tuberculosis (Cardoso et al., 2014).
Anticonvulsant and Neuroprotective Effects
Compounds structurally related to N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenylbutanamide have been studied for their anticonvulsant and neuroprotective effects. For instance, N-(substituted benzothiazol-2-yl)amides demonstrated effectiveness as anticonvulsants with potential neuroprotective effects, highlighting the therapeutic potential of similar compounds (Hassan, Khan, & Amir, 2012).
Cytotoxicity and Anti-Tumor Properties
Research has also explored the cytotoxic and anti-tumor properties of compounds with similarities to N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenylbutanamide. Studies indicate potential efficacy in certain cell lines resistant to treatment, suggesting the relevance of these compounds in cancer research (Gomez-Monterrey et al., 2011).
Mecanismo De Acción
Target of Action
The primary targets of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenylbutanamide are currently unknown. This compound is structurally similar to indole derivatives, which are known to bind with high affinity to multiple receptors . .
Mode of Action
Given its structural similarity to indole derivatives, it may interact with its targets in a similar manner . Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects
Biochemical Pathways
The biochemical pathways affected by N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenylbutanamide are currently unknown. Indole derivatives, which share structural similarities with this compound, are known to affect a variety of biochemical pathways . For example, some indole derivatives have been found to exhibit anti-HIV activity
Pharmacokinetics
The pharmacokinetics of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenylbutanamide, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently unknown. The compound’s molecular weight is 200.26 , which suggests that it may have favorable bioavailability.
Result of Action
The molecular and cellular effects of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenylbutanamide’s action are currently unknown. Given its structural similarity to indole derivatives, it may have a wide range of biological activities
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenylbutanamide is currently unknown. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action. For instance, the compound is recommended to be stored at 2-8°C , suggesting that temperature could affect its stability
Propiedades
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-2-14(13-7-4-3-5-8-13)17(20)18-11-10-15(19)16-9-6-12-21-16/h3-9,12,14-15,19H,2,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBOMKFQRHSROC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCC(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

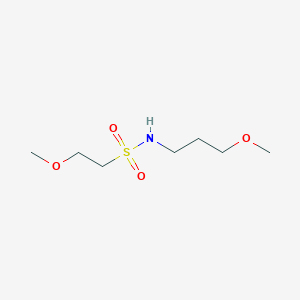
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2819207.png)

![2-[(1R,3R,4S)-2-Azabicyclo[2.2.1]heptan-3-yl]acetic acid;hydrochloride](/img/structure/B2819211.png)
![2-(4-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B2819212.png)
![N-(3-methoxybenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2819217.png)
![6,9-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2819218.png)
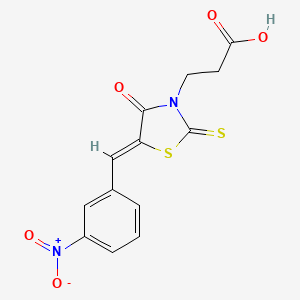
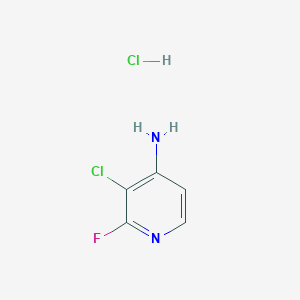
![2-(8-(4-butylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/no-structure.png)
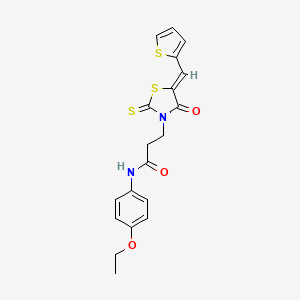
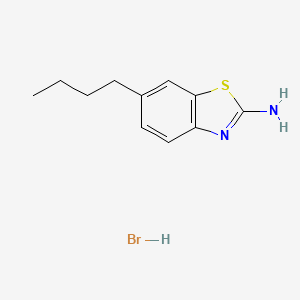
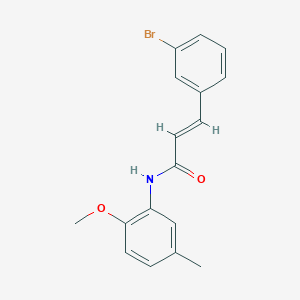
![2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide](/img/structure/B2819228.png)